

Spectroscopic data (NMR, IR) for 2-(Vinylloxy)ethanol characterization

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Compound of Interest

Compound Name: 2-(Vinylloxy)ethanol

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Vinylloxy)ethanol

This guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **2-(vinylloxy)ethanol**, a molecule of interest for researchers, scientists, and professionals in drug development and polymer science. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, presents methodologies for these key analytical techniques, and includes a visual workflow for the characterization process.

Spectroscopic Data

The structural elucidation of **2-(vinylloxy)ethanol** is reliably achieved through a combination of NMR and IR spectroscopy. These techniques provide detailed information about the molecule's functional groups and the chemical environment of its atoms.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of **2-(vinylloxy)ethanol**. Both ^1H and ^{13}C NMR spectra offer distinct signals that correspond to the unique nuclei within the molecule.

^1H NMR Data

The proton NMR spectrum of **2-(vinylloxy)ethanol** exhibits characteristic signals for its vinyl and ethoxy groups.^[1] The vinyl protons typically appear as a complex multiplet pattern.^[2] The

hydroxyl proton signal is often broad and its chemical shift can be variable.[1][2]

Table 1: ¹H NMR Spectroscopic Data for **2-(Vinylloxy)ethanol**

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
=CH-O	~6.5[1]	dd	J_trans_ ≈ 14.3, J_cis_ ≈ 6.8[3]
=CH ₂ (trans)	4.0 - 6.5[2]	dd	J_trans_ ≈ 14.3, J_gem_ ≈ 1.7[3]
=CH ₂ (cis)	4.0 - 6.5[2]	dd	J_cis_ ≈ 6.8, J_gem_ ≈ 1.1[3]
-O-CH ₂ -	3.6 – 4.2[1]	m	
-CH ₂ -OH	3.6 – 4.2[1]	m	
-OH	Variable	br s	

Note: Coupling constants are based on the similar structure 2-(2-(vinylloxy)ethoxy)ethanol and serve as a reference.[3]

¹³C NMR Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.[1]

Table 2: ¹³C NMR Spectroscopic Data for **2-(Vinylloxy)ethanol**

Carbon Assignment	Chemical Shift (δ) ppm
=CH-O	~151.6[3][4]
=CH ₂	~86.6[3][4]
-O-CH ₂ -	~70.5 - 67.2[3][4]
-CH ₂ -OH	~61.6[3][4]

Note: Chemical shifts are based on the similar structure 2-(2-(vinylloxy)ethoxy)ethanol and serve as a reference.^{[3][4]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2-(vinylloxy)ethanol**. The spectrum is characterized by a prominent broad absorption band for the hydroxyl group and distinct bands for the vinyl ether functionality.^[2]

Table 3: IR Spectroscopic Data for **2-(Vinylloxy)ethanol**

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H stretch (hydrogen-bonded)	3500 - 3200 ^{[2][5]}	Strong, Broad
C-H stretch (vinyl)	~3100	Medium
C-H stretch (aliphatic)	~2900	Strong
C=C stretch	~1620	Medium
C-O stretch	1260 - 1050 ^[5]	Strong

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-(vinylloxy)ethanol**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-(vinylloxy)ethanol** in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- **Instrumentation:** The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.^[4]

- ^1H NMR Acquisition:
 - Flip Angle: 30° or 90° [\[4\]](#)
 - Acquisition Time: ~ 4.5 s[\[4\]](#)
 - Pulse Delay: 2 s[\[4\]](#)
 - Number of Scans: 128[\[4\]](#)
- ^{13}C NMR Acquisition:
 - Flip Angle: 30° or 90° [\[4\]](#)
 - Acquisition Time: ~ 0.7 s[\[4\]](#)
 - Pulse Delay: 2 s[\[4\]](#)
 - Number of Scans: 512 or more to achieve adequate signal-to-noise.[\[4\]](#)
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy Protocol

- Sample Preparation: The spectrum can be obtained from a neat liquid sample or a solution. For a solution, dissolve the compound in a suitable solvent like carbon tetrachloride (CCl_4) or carbon disulfide (CS_2).[\[6\]](#) The sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the solvent.
 - Place the prepared sample in the spectrometer's sample holder.

- Record the sample spectrum over the range of approximately 4000 to 600 cm^{-1} .
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-(vinylloxy)ethanol**.

Caption: Workflow for spectroscopic characterization of **2-(vinylloxy)ethanol**.

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